ethyl N-(1,2-benzothiazol-3-yl)carbamate
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Overview
Description
Ethyl benzo[d]isothiazol-3-ylcarbamate is a chemical compound with the molecular formula C10H10N2O2S It belongs to the class of isothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl benzo[d]isothiazol-3-ylcarbamate typically involves the reaction of benzo[d]isothiazol-3-ylamine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for ethyl benzo[d]isothiazol-3-ylcarbamate are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl benzo[d]isothiazol-3-ylcarbamate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms in the isothiazole ring.
Common Reagents and Conditions
Oxidation: Selectfluor in aqueous media.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Benzo[d]isothiazol-3(2H)-one-1-oxides.
Reduction: Benzo[d]isothiazol-3-ylamine derivatives.
Substitution: Various substituted benzo[d]isothiazol-3-ylcarbamates.
Scientific Research Applications
Ethyl benzo[d]isothiazol-3-ylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl benzo[d]isothiazol-3-ylcarbamate involves its interaction with molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of the enzyme 2-C-methyl-D-erythritol-4-phosphate cytidyltransferase (IspD), which is involved in the methylerythritol phosphate (MEP) pathway in Plasmodium spp. This inhibition occurs through the formation of a disulfide bond between the active site cysteine residue and the isothiazole ring .
Comparison with Similar Compounds
Ethyl benzo[d]isothiazol-3-ylcarbamate can be compared with other similar compounds, such as:
Benzo[d]thiazol-2-ylcarbamates: These compounds have a similar structure but contain a sulfur atom in a different position.
Benzo[d]isothiazol-3(2H)-ones: These compounds are oxidized derivatives of ethyl benzo[d]isothiazol-3-ylcarbamate and have been studied for their antifungal and psychotropic activities.
Ethyl benzo[d]isothiazol-3-ylcarbamate is unique due to its specific substitution pattern and the presence of the ethyl carbamate group, which can influence its reactivity and biological activity.
Properties
CAS No. |
104121-54-2 |
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Molecular Formula |
C10H10N2O2S |
Molecular Weight |
222.27 g/mol |
IUPAC Name |
ethyl N-(1,2-benzothiazol-3-yl)carbamate |
InChI |
InChI=1S/C10H10N2O2S/c1-2-14-10(13)11-9-7-5-3-4-6-8(7)15-12-9/h3-6H,2H2,1H3,(H,11,12,13) |
InChI Key |
XNYFYVLXYRSCPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NSC2=CC=CC=C21 |
Origin of Product |
United States |
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